Benzylamine hydrobromide
Description
Contextual Placement within Amine and Halide Chemistry
Benzylamine (B48309) hydrobromide is an archetypal example of an amine salt. Benzylamine (C₆H₅CH₂NH₂) consists of a benzyl (B1604629) group attached to an amine functional group (-NH₂). wikipedia.org The nitrogen atom of the amine group possesses a lone pair of electrons, rendering it a Lewis base and a Brønsted-Lowry base. This basicity allows it to readily react with acids.
In the presence of hydrobromic acid (HBr), the amine group gets protonated, accepting a proton (H⁺) from the acid to form the benzylammonium cation (C₆H₅CH₂NH₃⁺). The bromide anion (Br⁻) serves as the counter-ion, resulting in the ionic compound benzylamine hydrobromide. nih.gov This salt formation is a fundamental acid-base reaction in organic chemistry.
As a hydrohalide salt, it exists as a stable, solid material, which is often easier to handle, store, and weigh than its parent amine, which is a liquid. nucleos.com The salt is soluble in water and can be used as a source of the benzylammonium cation or, upon neutralization with a base, as a source of free benzylamine for subsequent reactions. chemicalbook.com
Historical Trajectories in Benzylamine Research and its Salt Forms
The parent compound, benzylamine, was first produced accidentally by Rudolf Leuckart through the reaction of benzaldehyde (B42025) with formamide, a process now known as the Leuckart reaction. wikipedia.org Over time, more efficient industrial and laboratory-scale syntheses were developed. Key methods include the reaction of benzyl chloride with ammonia (B1221849) and the reduction of benzonitrile (B105546) over a Raney nickel catalyst. wikipedia.orgsciencemadness.org Another classic method for preparing pure primary amines like benzylamine is the Gabriel synthesis, which involves the reaction of an alkyl halide (like benzyl chloride) with the potassium salt of phthalimide, followed by hydrolysis or hydrazinolysis. acs.orgscribd.com
The formation of salts has long been an integral part of amine chemistry, used for purification, isolation, and handling. While much of the documented historical application focuses on the hydrochloride salt, the principles are directly applicable to the hydrobromide. For instance, benzylamine hydrochloride was notably included in the medical kit for the Mercury-Atlas 6 mission, piloted by astronaut John Glenn, for the treatment of motion sickness. wikipedia.orgnucleos.com The synthesis of benzylamine salts via the acid hydrolysis of quaternary ammonium (B1175870) salts formed from benzyl halides and hexamethylenetetramine has also been a subject of study, providing routes to highly purified amine salts. google.comrsc.orgprepchem.com These historical applications underscore the utility of benzylamine in its protonated salt forms.
Significance as a Foundational Reagent and Protonated Species in Organic Transformations
This compound serves as a crucial foundational reagent in organic synthesis. It acts as a stable, solid precursor for the controlled introduction of the benzylamine group into molecules. biosynth.com The benzyl group itself is significant as a "masked" source of ammonia; after N-alkylation reactions, the benzyl group can be conveniently removed via hydrogenolysis. wikipedia.orgnucleos.com
The protonated form of benzylamine, the benzylammonium cation, is of significant academic interest for studying reaction mechanisms. Research has focused on the temperature-dependent rates of deamination substitution reactions where aqueous protonated benzylamines (benzylaminiums) convert to benzyl alcohol and ammonium. acs.orgacs.org These studies are valuable for geochemical modeling and for understanding the stability of organic compounds in hydrothermal conditions. acs.orgacs.org
Detailed kinetic investigations have revealed that the deamination of protonated benzylamine proceeds via two simultaneous substitution mechanisms: a unimolecular nucleophilic substitution (Sₙ1) and a bimolecular nucleophilic substitution (Sₙ2). acs.orgresearchgate.net Understanding the competition and dominance of these pathways at different temperatures is crucial for accurately predicting reaction outcomes and half-lives. acs.orgacs.org Furthermore, the fragmentation of protonated peptides containing benzylamine-derivatized residues has been examined using mass spectrometry. nih.gov These studies show that the fragmentation pathway can be influenced by substituents on the benzyl ring, providing a method to control peptide cleavage for specific analytical applications. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
phenylmethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.BrH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMCHRSDOLMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514635 | |
| Record name | 1-Phenylmethanamine--hydrogen bromide (1/1) | |
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Molecular Weight |
188.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37488-40-7 | |
| Record name | NSC120715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120715 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylmethanamine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylamine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
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Strategic Methodologies for the Chemical Synthesis of Benzylamine Hydrobromide and Its Derivatives
Direct Synthesis Routes to Benzylamine (B48309) Hydrobromide
Salt Formation via Acid-Base Reactions
The most direct and common method for preparing benzylamine hydrobromide is through a simple acid-base reaction. This involves treating benzylamine, a basic compound due to the lone pair of electrons on the nitrogen atom, with hydrobromic acid (HBr). The nitrogen atom of the amine group becomes protonated by the acid, forming the benzylammonium ion, while the bromide ion acts as the counter-ion. This reaction results in the formation of the this compound salt.
The reaction can be represented as follows:
C₆H₅CH₂NH₂ + HBr → C₆H₅CH₂NH₃⁺Br⁻
This method is widely applicable and can be used to synthesize a variety of amine salts. For instance, the hydrochloride salt of benzylamine was used to treat motion sickness during the Mercury-Atlas 6 mission. wikipedia.org The formation of salts like the hydrochloride or picrate (B76445) is a common reaction for benzylamine.
Alternative Synthetic Pathways
While direct acid-base reaction is the primary route, other methods can yield benzylamine which can then be converted to its hydrobromide salt. One such industrial method involves the reaction of benzyl (B1604629) chloride with ammonia (B1221849). wikipedia.org Another approach is the acid hydrolysis of quaternary ammonium (B1175870) salts formed from benzyl bromide and hexamethylenetetramine. google.comgoogle.com This method has been shown to produce high-purity benzylamine salts in high yields. google.comgoogle.com
The Gabriel synthesis offers another route to benzylamine. researchgate.net This process involves the reaction of N-benzylphthalimide with hydrazine. researchgate.net The resulting benzylamine can then be treated with hydrobromic acid to form the desired salt. Additionally, the reduction of benzonitrile (B105546) or the reductive amination of benzaldehyde (B42025), often using a Raney nickel catalyst, are also established methods for producing benzylamine. wikipedia.org A more recent strategy involves the reduction of hydrobenzamides, which are formed from the condensation of aromatic aldehydes with aqueous ammonia, to produce benzylamines. ias.ac.in
Synthesis of Substituted this compound Analogues
N-Alkylation and Acylation Strategies
The synthesis of substituted this compound analogues often involves the N-alkylation or N-acylation of benzylamine, followed by salt formation. N-alkylation introduces an alkyl group to the nitrogen atom, while N-acylation introduces an acyl group.
N-Alkylation: A common strategy for N-alkylation involves reacting benzylamine with an alkyl halide, such as an alkyl bromide. wikipedia.org To prevent the formation of byproducts, a base is typically used to neutralize the hydrobromic acid formed during the reaction. wikipedia.org Monoalkylation of primary amines like benzylamine can be challenging due to the potential for further alkylation of the newly formed secondary amine. However, selective mono-N-alkylation can be achieved by using the amine hydrobromide salt and an alkyl bromide under controlled conditions. researchgate.netresearchgate.net This method relies on the selective deprotonation of the primary amine hydrobromide, making it available for reaction while the resulting secondary amine remains protonated and less reactive. researchgate.netresearchgate.net Various solvents and bases can be used to optimize the selectivity and yield of this reaction. researchgate.net
Alternative N-alkylation methods include the use of secondary alcohols as alkylating agents via a hydrogen autotransfer mechanism, catalyzed by transition metal complexes such as those based on nickel or manganese. nih.govresearchgate.netbeilstein-journals.orgorganic-chemistry.org
N-Acylation: N-acylation of benzylamine can be achieved by reacting it with acylating agents like acetyl chloride to form N-benzylacetamide. wikipedia.org Other methods for N-acylation include using esters as the acyl source catalyzed by acetic acid or employing benzotriazole (B28993) chemistry for a greener approach in water. nih.govresearchgate.net Enzyme-catalyzed N-acylation has also been demonstrated using esterases in aqueous buffer solutions. researchgate.net
Regioselective and Stereoselective Control in Alkylation Reactions
Controlling the regioselectivity and stereoselectivity during the alkylation of benzylamine and its derivatives is crucial for synthesizing specific target molecules.
Regioselectivity: In the context of substituted benzylamines, regioselectivity often refers to controlling which C-H bond is functionalized. For instance, synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis can achieve highly regioselective Csp³–H arylation at the N-benzylic position of N,N-dimethylbenzylamine derivatives. rsc.org This method shows a clear preference for the benzylic position over N-methyl or other N-methylene groups. rsc.org The choice of catalyst and additives can also influence the regioselectivity in the C-H alkylation of benzylamine derivatives with alkenes, leading to either linear or branched products. rsc.org
Stereoselectivity: Stereoselective control is critical when creating chiral centers. Chiral α-substituted benzylamines can be used as chiral auxiliaries to introduce a nitrogen atom while influencing the stereochemical outcome of a reaction. google.com This approach allows for the formation and separation of diastereomeric intermediates. google.com In the alkylation of α,β-unsaturated imines derived from benzylamine, high stereoselectivity can be achieved using rhodium catalysts. nih.gov
Mechanistic Interrogation of Alkylation Pathways
Understanding the mechanisms of alkylation reactions is essential for optimizing reaction conditions and developing new synthetic methods.
Detailed mechanistic studies of the direct alkylation of benzylic amines have revealed complex pathways. nih.govacs.org For instance, in some rhodium-catalyzed alkylations, the reaction is proposed to proceed through an imine intermediate. nih.govacs.org This hypothesis is supported by experiments showing that imine intermediates are converted to the final alkylated amine product under the reaction conditions. nih.govacs.org Kinetic isotope effect studies have also indicated that the breaking of the benzylic C-H bond is a key step in the reaction. nih.gov
Theoretical investigations using density functional theory (DFT) have provided further insights into the mechanism of selective C-H alkylation of benzylamine derivatives. rsc.org These studies have highlighted the crucial role of intermediates, such as twisted paddlewheel-shaped dirhodium complexes, in the catalytic cycle. rsc.org The mechanism of N-alkylation of amines with alcohols catalyzed by iridium complexes has also been studied, revealing that the coordination of an imine intermediate to the iridium catalyst is the rate-determining step. acs.org
Reductive Amination Methodologies Utilizing Benzaldehyde Precursors
Reductive amination of benzaldehyde and its derivatives stands as a primary and highly effective method for the synthesis of benzylamines. nih.govpearson.com This one-pot reaction typically involves the initial formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine, followed by its in-situ reduction to the corresponding amine. arkat-usa.orgresearchgate.net
A variety of reducing agents have been employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its selectivity and mild nature. arkat-usa.orgresearchgate.netscielo.org.mx For instance, the reductive amination of benzaldehyde with ammonia, often in the presence of a catalyst, directly yields benzylamine. nih.gov The reaction of benzaldehyde with ammonia can initially form hydrobenzamide, which upon reduction with sodium borohydride, produces a mixture of primary and secondary benzylamines. ias.ac.in
Catalytic reductive amination using molecular hydrogen (H₂) offers a waste-free and industrially viable alternative. nih.govscispace.com Ruthenium complexes, such as RuCl₂(PPh₃)₃, have proven to be efficient homogeneous catalysts for the reductive amination of a wide array of aldehydes, including benzaldehyde, with ammonia and H₂. nih.gov These reactions can tolerate various functional groups, including halogens, ethers, esters, and even C-C triple bonds, affording the desired primary amines in good to excellent yields. nih.gov Palladium on carbon (Pd/C) is another effective heterogeneous catalyst for this transformation. scispace.comscite.ai The mechanism over Pd/C often involves the initial formation of dibenzylimine, which is then hydrogenated to dibenzylamine. Benzylamine can be formed through the disproportionation of dibenzylimine. scite.ai
The choice of solvent and reaction conditions can significantly influence the outcome of the reaction. Solvents like methanol, tetrahydrofuran (B95107) (THF), and cyclopentyl methyl ether (CPME) have been successfully used. researchgate.netscielo.org.mxkoreascience.kr The use of recyclable catalysts, such as the iron-based Lewis acid Aquivion-Fe, in greener solvents like CPME, represents a more sustainable approach to reductive amination. researchgate.netunimi.it
Table 1: Selected Examples of Reductive Amination of Benzaldehyde
| Catalyst/Reducing Agent | Amine Source | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| RuCl₂(PPh₃)₃ / H₂ | Ammonia | - | up to 95 | nih.gov |
| NaBH₄ / DOWEX(R)50WX8 | Aniline | THF | 91 | scielo.org.mx |
| Aquivion-Fe / NaBH₄ | Benzylamine | CPME | 91 | unimi.it |
| BER-Pd(OAc)₂ | Phenylhydrazine | Methanol | 88 | koreascience.kr |
| NaBH₄ / Boric Acid | - | Solvent-free | - | organic-chemistry.org |
This table is for illustrative purposes and does not represent an exhaustive list.
Condensation Reactions Leading to Complex Scaffolds
Benzylamine and its derivatives are valuable building blocks in condensation reactions, leading to the formation of diverse and complex molecular scaffolds. beilstein-journals.orgwhiterose.ac.uk These reactions often involve the formation of new carbon-nitrogen or carbon-carbon bonds, enabling the construction of heterocyclic systems and dendritic structures.
One notable example is the synthesis of bisamine monomers through the condensation of 3,5-diaminobenzoic acid with benzaldehyde derivatives, followed by in-situ reduction. beilstein-journals.org These bisamine scaffolds serve as key components in the preparation of dendrimers, which have applications in areas such as environmental remediation. beilstein-journals.org The initial condensation results in a bisimine which can be isolated or directly reduced, typically with sodium borohydride, to the more stable bisamine. beilstein-journals.org
The interaction of benzylamine with phenacyl bromide can lead to the formation of mono- and diphenacylbenzylamine. scispace.com These intermediates can then undergo further condensation reactions. For instance, the self-condensation of these products can lead to the formation of piazine (pyrazine) derivatives. scispace.com
Furthermore, benzylamine derivatives can participate in oxidative condensation reactions. For example, the oxidative self-condensation of benzylamine can be catalyzed by iron(II) bromide to produce N-benzylidenebenzylamine. researchgate.net Salicylic (B10762653) acid has also been used as a catalyst for the oxidative condensation of o-aminobenzylamines with benzylamines to synthesize 2-substituted quinazolines, a class of N-containing heterocycles. frontiersin.org
The synthesis of complex scaffolds often relies on multi-step sequences where condensation is a key step. For example, the synthesis of certain dendrimers involves the condensation of a bisamine monomer with a triphenol core. beilstein-journals.org Challenges in these syntheses can include the stability of intermediates, with some imine-based structures being prone to degradation under the reaction conditions. beilstein-journals.org
Halogenation and Other Aromatic Functionalization Approaches
The functionalization of the aromatic ring of benzylamine derivatives opens up avenues for creating a wide array of substituted analogs with tailored properties. Halogenation, in particular, is a key transformation.
Direct ortho-C–H halogenation of unprotected benzylamines has been achieved using palladium catalysis. thieme-connect.comthieme-connect.com This method allows for the introduction of chlorine and bromine atoms at the ortho position of the benzylamine ring. thieme-connect.comthieme-connect.com The reaction typically employs a palladium salt, such as Pd(OAc)₂, as the catalyst, along with a copper salt like Cu(OAc)₂ as an oxidant and a halogen source such as CuCl₂ or N-bromosuccinimide (NBS). thieme-connect.com This approach provides a direct route to ortho-halogenated benzylamines, which can be challenging to synthesize via traditional electrophilic aromatic substitution methods. thieme-connect.com
Beyond halogenation, other C-H functionalization strategies have been developed. For instance, iridium-catalyzed meta-selective C-H borylation of benzylamine-derived amides has been reported. nih.govwiley.com This method utilizes a specific anionic bipyridine ligand to direct the borylation to the meta position, a traditionally difficult position to functionalize selectively. nih.govwiley.com More recently, a method for para-C-H borylation of aromatic aldimines and benzylamines has been developed using iridium catalysis, where the selectivity is guided by steric interactions. wiley.com
Furthermore, C-H alkynylation of unprotected primary benzylamines has been achieved using iridium catalysis with in-situ generated aldimine directing groups, offering a direct route to alkynylated benzylamine derivatives. rsc.org The functionalization is not limited to the aromatic ring. Regio- and chemoselective Csp³–H arylation at the benzylic position of benzylamines has also been demonstrated, providing access to 1,1-diarylmethylamines, which are important pharmacophores. rsc.org
These advanced functionalization techniques provide powerful tools for the late-stage modification of benzylamine scaffolds, enabling the rapid generation of molecular diversity for various applications.
Innovative Synthetic Approaches and Sustainable Practices
In recent years, there has been a significant shift towards the development of more sustainable and innovative methods for chemical synthesis. This trend is particularly relevant for the production of widely used compounds like benzylamine and its derivatives.
Green chemistry principles are increasingly being integrated into the synthesis of benzylamines to reduce environmental impact and improve efficiency. consegicbusinessintelligence.com This includes the use of renewable feedstocks, environmentally benign solvents, and catalytic processes.
One promising avenue is the production of benzylamine from renewable resources like lignin (B12514952), a complex polymer found in biomass. consegicbusinessintelligence.comresearchgate.net Researchers have demonstrated methods to convert lignin-derived platform chemicals into benzylamines through catalytic processes. researchgate.netacs.org This approach offers a sustainable alternative to traditional petrochemical-based routes. For instance, a two-step process involving the dehydrogenation of lignin model compounds followed by hydrogenolysis and reductive amination over a Pd/C catalyst has been developed. researchgate.net
The use of enzymatic and biocatalytic methods also aligns with green chemistry principles. nih.gov Artificial enzyme cascades have been engineered in microorganisms like E. coli to produce benzylamine from renewable feedstocks such as L-phenylalanine or even glucose. nih.gov These biotransformations can offer high selectivity and operate under mild conditions.
Solvent selection is another critical aspect of green synthesis. The development of reductive amination protocols in water or using recyclable catalysts in greener solvents like cyclopentyl methyl ether (CPME) minimizes the use of volatile and hazardous organic solvents. researchgate.netunimi.it Furthermore, solvent-free reaction conditions for reductive amination have also been explored. organic-chemistry.org The use of visible light-promoted, nickel-catalyzed amination of benzyl C-H bonds represents another innovative and potentially more sustainable synthetic route. wipo.int
Catalysis plays a pivotal role in the modern synthesis of benzylamine derivatives, offering high efficiency, selectivity, and atom economy. acs.orgacs.org A wide range of catalytic systems, employing both noble and non-noble metals, have been developed.
Heterogeneous catalysts, such as commercially available nickel catalysts, have been effectively used for the N-alkylation of benzyl alcohols with ammonia sources to produce primary benzylamines. acs.orgacs.org This "borrowing hydrogen" methodology is an attractive approach, although it can sometimes be hampered by overalkylation. acs.orgacs.org Supported catalysts based on non-noble metals like nickel, cobalt, copper, and iron are being explored as cost-effective and more sustainable alternatives to precious metal catalysts like palladium and platinum for reductive amination reactions. frontiersin.org
Homogeneous catalysis also offers powerful tools for benzylamine synthesis. As mentioned earlier, ruthenium complexes are highly effective for the reductive amination of aldehydes. nih.gov Iridium complexes have been utilized for the C-H functionalization of benzylamines, enabling selective borylation and alkynylation. nih.govwiley.comrsc.org Rhodium catalysts have been employed in the divergent functionalization of picolinamides containing a benzylamine unit, allowing for selective C-H olefination at the benzylamine arene. nih.gov
Recent innovations include the use of radical carbonyl catalysis for the direct α-cross-coupling of benzylamines with alkyl iodides, providing a method to introduce bulky substituents at the α-position. chinesechemsoc.org This approach utilizes pyridoxal (B1214274) as a catalyst to generate α-amino radicals in situ. chinesechemsoc.org
Table 2: Overview of Catalytic Approaches for Benzylamine Derivative Synthesis
| Catalytic Method | Catalyst Type | Transformation | Key Features | Reference(s) |
|---|---|---|---|---|
| Reductive Amination | Ruthenium (homogeneous) | Aldehyde to Primary Amine | High selectivity, broad functional group tolerance | nih.gov |
| N-Alkylation | Nickel (heterogeneous) | Benzyl Alcohol to Primary Amine | Uses commercial catalysts, "borrowing hydrogen" | acs.orgacs.org |
| C-H Borylation | Iridium (homogeneous) | meta-Selective Aromatic Borylation | Anionic ligand-directed | nih.govwiley.com |
| C-H Halogenation | Palladium (homogeneous) | ortho-Selective Aromatic Halogenation | Direct functionalization of unprotected amines | thieme-connect.comthieme-connect.com |
| α-Cross-Coupling | Radical Carbonyl (homogeneous) | α-C-H Functionalization | Introduces bulky alkyl groups | chinesechemsoc.org |
| Oxidative Condensation | Iron (homogeneous) | Benzylamine to Imine | Ligand-free, uses O₂ as oxidant | researchgate.net |
This table provides a summary of selected catalytic methods and is not exhaustive.
Chemical Reactivity and Mechanistic Elucidation of Benzylamine Hydrobromide
Acid-Base Equilibria and Proton Transfer Dynamics
The chemistry of benzylamine (B48309) hydrobromide in solution is fundamentally governed by an acid-base equilibrium. The benzylammonium cation, the conjugate acid of benzylamine, can donate a proton to a base. msu.edu This reversible process establishes an equilibrium between the protonated and deprotonated forms of the amine.
The position of this equilibrium is quantified by the acidity constant (Ka) of the benzylammonium ion, or more commonly, its pKa value. The pKa of the benzylammonium ion is approximately 9.3, which indicates it is a weak acid. msu.edu The equilibrium can be represented as follows:
C₆H₅CH₂NH₃⁺ (aq) + H₂O (l) ⇌ C₆H₅CH₂NH₂ (aq) + H₃O⁺ (aq)
This equilibrium is dynamic and sensitive to the pH of the solution. In acidic conditions (low pH), the equilibrium lies to the left, favoring the benzylammonium cation. Conversely, in basic conditions (high pH), the equilibrium shifts to the right, increasing the concentration of free, unprotonated benzylamine. losrios.edu This principle is crucial, as the nucleophilic character of the compound is only expressed through the free amine form, which possesses a lone pair of electrons on the nitrogen atom. Proton transfer dynamics, therefore, are central to enabling the nucleophilic reactivity of the amine, which is often "masked" in its hydrobromide salt form.
Table 1: Acid-Base Properties of Benzylamine and Related Compounds
| Compound | Conjugate Acid | pKa of Conjugate Acid | Basicity of Amine |
|---|---|---|---|
| Benzylamine | Benzylammonium ion | ~9.3 | Weak Base |
| Ammonia (B1221849) | Ammonium (B1175870) ion | 9.25 | Weak Base |
| Aniline | Anilinium ion | 4.6 | Very Weak Base |
This table presents the pKa values for the conjugate acids of several amines, providing context for the basicity of benzylamine. A higher pKa for the conjugate acid corresponds to a stronger base.
Nucleophilic Reactivity of the Benzylammonium Moiety
While the benzylammonium cation itself is not nucleophilic due to the absence of a lone pair on the protonated nitrogen atom, it serves as a reservoir for the nucleophilic species, benzylamine. The addition of a base shifts the equilibrium to generate the free amine, which is a potent nucleophile capable of participating in a range of reactions.
Benzylamine is an effective nucleophile in substitution reactions, particularly in the formation of higher-order amines. Even when starting from the hydrobromide salt, nucleophilic substitution can be achieved by employing an additional equivalent of a base to deprotonate the benzylammonium ion in situ. d-nb.info This strategy makes the amine available for reaction with an electrophile, such as an alkyl halide. researchgate.net The reaction proceeds via a standard nucleophilic attack mechanism, where the nitrogen atom's lone pair attacks the electrophilic carbon, displacing a leaving group.
Research has shown that amine hydrobromide salts can be used directly in nucleophilic aromatic substitution (SNAr) reactions when an extra equivalent of base is present. d-nb.info This approach is synthetically useful as it allows for the use of air-stable amine salts without a separate, prior neutralization step. The reactivity in these systems is influenced by factors such as the nature of the electrophile, the solvent, and the base used. scispace.com
Table 2: Example of Nucleophilic Aromatic Substitution with an Amine Salt
| Electrophile | Nucleophile (Salt Form) | Base | Product | Yield |
|---|
This table illustrates a representative SNAr reaction where an amine salt is used as the nucleophile precursor in the presence of a base. Data adapted from studies on related systems. d-nb.info
Transamidation is a process where one amide is converted into another by reaction with an amine. Benzylamine is frequently used as the amine component in these reactions. mdpi.com These transformations often require catalysis to overcome the inherent stability of the amide bond. Various methods have been developed, including those using L-proline, boric acid, or hydroxylamine (B1172632) hydrochloride as catalysts. mdpi.comkoreascience.kr
Mechanistic studies, including those using density functional theory (DFT), have elucidated the reaction pathways. koreascience.kr In L-proline catalyzed transamidation, the reaction is proposed to begin with a proton transfer from the catalyst to the amide's carbonyl oxygen, activating it toward nucleophilic attack. Benzylamine then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent rearrangement and elimination of ammonia (from the original amide) yield the new, more stable N-benzylamide product. mdpi.com
Table 3: Selected Transamidation Reactions Involving Benzylamine
| Primary Amide | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Acetamide (B32628) | L-proline (10 mol%) | 100 °C, 36 h | N-Benzylacetamide | 99% |
| Benzamide | Hydroxylamine Hydrochloride | Not specified | N-Benzylbenzamide | High |
This table provides examples of different catalytic systems used for the transamidation of primary amides with benzylamine. koreascience.krresearchgate.net
Role in Nucleophilic Substitution Reactions
Oxidative Transformations of Benzylamine Hydrobromide
The benzylamine moiety is susceptible to oxidation, a transformation that is fundamental to both synthetic chemistry and biological processes. wikipedia.org These reactions typically convert the primary amine into an imine, which can then be isolated or serve as an intermediate for further reactions.
The oxidation of benzylamine can proceed through several mechanistic pathways, depending on the oxidant and reaction conditions.
Radical Pathway: In certain metal-free systems, such as oxidation using salicylic (B10762653) acid derivatives and molecular oxygen, a radical mechanism is proposed. The reaction may be initiated by the formation of a benzylamine salt, which is then oxidized by O₂ to generate radical species. The addition of a radical scavenger like TEMPO has been shown to dramatically decrease the reaction rate, supporting a radical-based mechanism. acs.org
Hydride Transfer: In other contexts, particularly in bio-mimetic oxidations involving flavins, the mechanism is believed to involve a hydride transfer. The benzylamine transfers a hydride ion (H⁻) to the flavin cofactor, which results in a reduced flavin and an iminium ion intermediate. chemistai.org
Oxidation by Bromine Complexes: The oxidation of substituted benzylamines has also been studied using reagents like hexamethylenetetramine-bromine (HABR). These reactions are typically first-order with respect to both the amine and the oxidizing agent. researchgate.net
A common feature in the oxidation of primary amines like benzylamine is the formation of an imine or a protonated imine (iminium ion) as a key intermediate. chemistai.org Following an initial oxidation step, such as hydrogen abstraction or hydride transfer from the α-carbon, an unstable amino radical or cation is formed, which rapidly loses another proton and electron to yield the imine.
C₆H₅CH₂NH₂ → [Oxidation] → C₆H₅CH=NH (Phenylmethanimine)
This intermediate, phenylmethanimine, is often not isolated. It can be hydrolyzed in the presence of water to form benzaldehyde (B42025) and ammonia. chemistai.org Alternatively, in the absence of water and with excess benzylamine present, the imine intermediate can react with another molecule of benzylamine to form N-benzylidenebenzylamine and ammonia. acs.orgresearchgate.net This condensation product is the result of a nucleophilic attack by a second benzylamine molecule on the imine carbon, followed by the elimination of ammonia.
Table 4: Products from the Oxidative Coupling of Benzylamine
| Oxidant/Catalyst System | Key Intermediate | Final Product |
|---|---|---|
| Salicylic Acid / O₂ | Phenylmethanimine | N-Benzylidenebenzylamine |
| Flavin | Iminium Ion | Benzaldehyde (after hydrolysis) |
This table summarizes the intermediates and final products formed during the oxidation of benzylamine under different catalytic systems. acs.orgchemistai.orgresearchgate.net
Investigation of Oxidation Mechanisms
Reductive Transformations and Hydrogenolysis
Benzylamine and its salts, such as this compound, are important precursors in organic synthesis. The benzyl (B1604629) group can function as a masked source of ammonia, as it can be removed via hydrogenolysis after N-alkylation. wikipedia.org This process typically involves the reaction of benzylamine with an alkyl halide to form a secondary or tertiary amine, followed by catalytic hydrogenolysis to cleave the benzyl group, yielding the corresponding amine and toluene (B28343). wikipedia.orgmdma.ch
The hydrogenolysis of benzylic C-N bonds is a key transformation. thieme-connect.deacs.org For instance, in the synthesis of certain primary amine-steroids where direct reductive amination with ammonia gives poor yields, using benzylamine leads to a secondary amine intermediate. This intermediate then undergoes hydrogenolysis to produce the desired primary amine and toluene in high yields. mdma.ch Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. wikipedia.orgthieme-connect.de The reaction involves the cleavage of the C-N bond with the addition of hydrogen across the bond. mdma.ch
The liquid phase hydrogenation of benzonitrile (B105546) over a Pd/C catalyst demonstrates a consecutive reaction where benzonitrile is first hydrogenated to benzylamine, which can then undergo hydrogenolysis to form toluene. researchgate.net This subsequent hydrogenolysis step can affect the selectivity towards the primary amine. researchgate.net
Enzyme-catalyzed reductive aminations also utilize benzylamine derivatives. Imine reductases (IREDs) can catalyze the reductive amination of ketones with benzylamine hydrochloride to produce chiral secondary amines. nih.govrsc.org
A summary of typical conditions for the hydrogenolysis of benzylamine derivatives is presented below:
| Reactant | Reducing Agent/Catalyst | Product | Reference |
| N-Alkylated Benzylamine | H₂, Pd/C | R₂NH + Toluene | wikipedia.org |
| Benzylammonium Salt | H₂, Catalyst | Amine + Toluene | acs.orgrsc.org |
| N-Benzylmethamphetamine | H₂, Pd/C | Methamphetamine + Toluene | mdma.ch |
| Benzonitrile | H₂, Pd/C | Benzylamine (intermediate), Toluene (side-product) | researchgate.net |
Cyclization and Rearrangement Reactions
Isocyanates are key intermediates in several classical rearrangement reactions, such as the Curtius, Hofmann, and Lossen rearrangements, which transform carboxylic acid derivatives into amines. google.comrsc.org While direct involvement of this compound in forming isocyanates is not its primary reactivity, rearrangement reactions involving related structures highlight these pathways. For example, the Curtius rearrangement of carbamoyl (B1232498) azides can generate N-isocyanates, which are highly reactive intermediates. rsc.org
In one synthetic route, N-2-nitrophenyl hydrazonyl bromides react with a base to form a nitrile imine intermediate. This intermediate can undergo a rearrangement involving the ortho-nitro group to form an N-hydroxybenzotriazole activated ester, which then reacts with an amine like benzylamine to form an amide. nih.govacs.org This complex cascade showcases the transformation pathways available to related structures, where isocyanate-like intermediates or their precursors play a crucial role.
The synthesis of various heterocyclic compounds can proceed through cascade reactions involving N-isocyanates as key intermediates. rsc.org These reactive species, often generated in situ, can undergo cycloadditions or intramolecular cyclizations. rsc.org For instance, the reaction of 1,3-diarylnitrilimines with chlorosulfonyl isocyanate involves intermediates that lead to cyclized products. acs.org
Benzylamine is a critical building block in the synthesis of specific polycyclic cage structures. A prominent example is its use in preparing 2,4,6,8,10,12-hexabenzyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0³,¹¹.0⁵,⁹]dodecane (HBIW), a precursor to the powerful explosive hexanitrohexaazaisowurtzitane (B163516) (CL-20). wikipedia.orgmdpi.com This synthesis involves the acid-catalyzed condensation of benzylamine with glyoxal (B1671930). mdpi.com Amines with a benzyl group are particularly effective in forming the hexaazaisowurtzitane cage structure with high selectivity. mdpi.com
The formation of cage structures is not limited to this specific synthesis. The principles of self-assembly using reversible bond formation, such as imine condensation, are widely used to create molecular cages. acs.org While not directly starting from this compound, these reactions often use amines and aldehydes as building blocks, similar to the HBIW synthesis. acs.org
Additionally, the reaction of α-halogen hydrazones with benzylamine can lead to the formation of bishydrazones, which can subsequently cyclize to form tetraazaadamantane cage derivatives. beilstein-journals.org This process involves the initial formation of an azoalkene intermediate that reacts with benzylamine. beilstein-journals.org
Isocyanate Intermediates in Rearrangement Pathways
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
Linear Free Energy Relationships (LFERs), particularly the Hammett equation, are used to quantify the effect of substituents on the reactivity of aromatic compounds. ic.ac.ukdalalinstitute.com The Hammett equation is expressed as log(k/k₀) = ρσ, where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant, and ρ is the reaction constant. dalalinstitute.com
Studies on the oxidation of substituted benzylamines and related compounds have employed Hammett analysis to elucidate reaction mechanisms. For the oxidation of substituted benzyldimethylamines by bromine, a Hammett plot yielded a ρ value of -0.95. cdnsciencepub.com This negative value indicates that electron-donating groups accelerate the reaction, suggesting the development of a positive charge in the transition state. cdnsciencepub.com Another study on the oxidation of substituted benzylamines by pyridinium (B92312) hydrobromide also showed an excellent Hammett correlation. researchgate.net
In the photocatalytic oxidative coupling of para-substituted benzylamines, a Hammett analysis revealed a linear relationship, indicating the formation of a charged transition state. rsc.org Similarly, a study on the oxidation of N-benzylbenzamide yielded a ρ value of +0.355 when plotted against Brown-Okamoto constants (σp+), suggesting the build-up of negative charge in the transition state. researchgate.net
The esterification of carboxylic acids with diazo compounds derived from substituted phenylglycinamides showed a Hammett ρ value of -2.7, indicating a high sensitivity to substituents and the accumulation of substantial positive charge during the reaction. nih.gov
These studies demonstrate how LFERs provide insight into the electronic demands of the transition states in reactions involving benzylamine derivatives.
The solvent plays a crucial role in determining the rate and selectivity of chemical reactions involving charged species like this compound. According to the Hughes-Ingold rules, solvent polarity can significantly influence reaction pathways. scribd.com For instance, polar solvents can stabilize charged intermediates, such as carbocations in Sₙ1 reactions, thereby increasing the reaction rate. scribd.com
The products of the reaction between benzylamines and carbon dioxide are also highly dependent on the solvent. In protic solvents like methanol, both ammonium carbamate (B1207046) and ammonium methylcarbonate (B8334205) are formed. In strong hydrogen-bonding solvents like DMSO and DMF, the carbamic acid is the exclusive product. mdpi.com
The following table summarizes the effect of different solvents on the selectivity of N-alkylation of this compound with n-butylbromide:
| Solvent | Temperature (°C) | Selectivity (Mono:Di) | Yield (%) | Reference |
| Nitromethane | 70–75 | 80:20 | 70 | researchgate.net |
| DMF | 20–25 | 87:9 | 76 | researchgate.net |
| DMSO | 20–25 | 90:7 | 65 | researchgate.net |
| Ethanol | Reflux | 4:0 (low conversion) | — | researchgate.net |
| Acetonitrile (B52724) | 20–25 | — | — | researchgate.net |
| Toluene | 20–25 | — | — | researchgate.net |
| THF | 20–25 | — | — | researchgate.net |
Advanced Theoretical and Computational Investigations of Benzylamine Hydrobromide
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to model and predict the behavior of molecules. These calculations are fundamental to understanding the electronic properties, geometry, and energetics of benzylamine (B48309) hydrobromide.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and optimizing the geometry of molecular systems due to its balance of accuracy and computational cost. acs.org In the context of benzylamine hydrobromide, the focus is often on the benzylammonium cation (C₆H₅CH₂NH₃⁺), which dictates the compound's chemical behavior.
Researchers utilize various DFT functionals and basis sets to model the compound. For instance, geometry optimizations are commonly performed to find the lowest energy structure of the molecule. Functionals such as PBE (Perdew-Burke-Ernzerhof) and B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently employed. aip.orgresearchgate.net The choice of functional and basis set is crucial for obtaining reliable results. For example, studies on related benzylammonium salts have used hybrid functionals like ωB97X-D3 with large basis sets such as ma-def2-TZVPP for accurate electronic energy calculations, while geometry optimizations might use more modest levels like X3LYP/ma-def2-SVP. researchgate.net
These calculations provide detailed information about bond lengths, bond angles, and the distribution of electron density within the molecule. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity and electronic transitions. acs.org
Table 1: Selected DFT Functionals and Basis Sets Used in Studies of Benzylammonium Systems
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| PBE | VASP (plane-wave) | Crystal structure optimization, formation enthalpy | aip.org |
| B3LYP | 6-31G(d,p) | Geometry optimization, electronic structure | acs.org |
| ωB97X-D3 | ma-def2-TZVPP | High-accuracy electronic energy | researchgate.net |
| X3LYP | ma-def2-SVP | Geometry optimization | researchgate.net |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for high-accuracy energetic calculations. While computationally more demanding than DFT, they provide benchmark-quality results for key thermodynamic quantities.
For systems involving the benzylammonium cation, ab initio calculations have been employed to determine properties like formation enthalpy. aip.org For example, first-principles calculations using the Vienna Ab initio Simulation Package (VASP) were performed to calculate the total internal energy involved in the conversion of methylammonium (B1206745) lead bromide to a layered perovskite incorporating the benzylammonium cation. aip.org These calculations, which can include sophisticated treatments of electron correlation, are essential for understanding the thermodynamics of reactions involving this compound. aip.org
Ab initio calculations are also crucial for rationalizing reaction outcomes, such as the regioselectivity in the ring-opening of aziridinium (B1262131) intermediates by bromide ions, where understanding the electronic structure at a high level of theory is key.
The this compound cation possesses conformational flexibility due to the rotation around the C-C and C-N single bonds. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them.
Computer-assisted conformational analysis can be performed by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation. ucl.ac.be This process generates a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry. For related molecules like N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations have been used to identify multiple stable conformations in solution. scielo.br Studies on butenafine, a benzylamine derivative, have shown that after systematic analysis and energy minimization, a few key conformations with high probabilities of existence can be identified. ucl.ac.benih.gov These low-energy conformations are crucial as they are the most likely to be involved in chemical reactions.
Ab Initio Methods for High-Accuracy Energetic Calculations
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transient species like transition states that are often difficult to observe experimentally.
Understanding a reaction mechanism requires the characterization of all intermediates and, crucially, the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the reaction's activation barrier.
For reactions involving benzylamine salts, such as the N-alkylation with butylbromide, computational methods have been used to explore the reaction mechanism. researchgate.netresearchgate.net In one study, the reaction was found to proceed via an SN2 mechanism. Geometry optimization and frequency calculations at the CPCM/X3LYP/ma-def2-SVP level of theory were used to locate the transition state. researchgate.net The activation energy barrier (ΔG‡) provides a quantitative measure of the reaction rate. For example, in the L-proline-catalyzed transamidation of acetamide (B32628) with benzylamine, the rate-determining step was identified as an intramolecular nucleophilic addition with a calculated barrier of 38.24 kcal/mol. koreascience.kr Similarly, studies on the oxidation of benzyldimethylamine have proposed mechanisms where the rate-determining step involves the cleavage of the α-carbon-hydrogen bond, with a transition state that is electron-deficient. cdnsciencepub.com
Table 2: Calculated Activation Energies for Reactions Involving Benzylamine
| Reaction | Rate-Determining Step | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| L-proline-catalyzed transamidation | Intramolecular nucleophilic addition | DFT (B3LYP/6-31G(d,p)) | 38.24 | koreascience.kr |
| L-proline-catalyzed transamidation | Hydrolysis | DFT (B3LYP/6-31G(d,p)) | 35.55 | koreascience.kr |
Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models are used to account for these solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. researchgate.netresearchgate.net
These models are used to calculate solvation free energies, which are critical for understanding how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. acs.orgnih.gov For example, in the study of the alkylation of benzylamine hydrochloride, the Conductor-like Polarizable Continuum Model (CPCM) was used for geometry optimization, and the SMD model was employed to obtain more accurate solvation free energies. researchgate.net The calculation of solvation free energies is a standard procedure for validating the accuracy of force fields and computational methods. nih.govarxiv.org These calculations help to bridge the gap between gas-phase theoretical models and real-world solution-phase chemistry, providing a more complete picture of the reaction profile.
Microkinetic Analysis of Complex Reaction Systems
Microkinetic analysis is a powerful computational tool for understanding the intricate details of complex chemical reactions involving multiple elementary steps and competing pathways. researchgate.net For systems involving benzylamine and its salts, such as this compound, this analysis is crucial for dissecting reaction mechanisms, predicting product selectivity, and understanding the influence of catalysts and reaction conditions. researchgate.netresearchgate.net
The methodology for such an analysis typically involves:
Geometry Optimization: Using density functional theory (DFT) methods, such as CPCM/X3LYP/ma-def2-SVP, to find the structures of reactants, intermediates, transition states, and products. researchgate.net
Free Energy Profile Calculation: Employing higher-level-of-theory composite approaches (e.g., ωB97X-D3/ma-def2-TZVPP with an SMD solvation model) to obtain an accurate free energy landscape of the reaction. researchgate.net
Kinetic Equation Integration: Using specialized software like Kintecus to integrate the system of kinetic equations based on the calculated rate constants from transition state theory. scielo.br
Studies on the reaction of benzylamine with crotonaldehyde, catalyzed by trace amounts of acid, further illustrate the utility of microkinetic analysis. scielo.brscielo.br The modeling can simulate the concentration profiles of all species over time, demonstrating how even minute quantities of a catalyst like methanesulfonic acid can dramatically alter the reaction outcome, favoring imine formation. scielo.brscielo.br This type of analysis provides insights that are often inaccessible through experimental measurements alone.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations serve as a "computational microscope," providing detailed insight into the dynamic behavior of molecules and their interactions over time. nih.gov For this compound, MD simulations can elucidate its behavior in solution, its interaction with biological macromolecules, and the stability of its various conformations. While specific MD studies on this compound are not widely published, the methodology is frequently applied to its derivatives to predict binding affinities and explore interaction patterns. nih.govvulcanchem.comsmolecule.com
MD simulations are instrumental in protein-ligand research, allowing scientists to understand protein structural stability and the intricate details of molecular interaction patterns. nih.gov For example, simulations on N-(3-nitrobenzyl)-2-propanamine hydrobromide have been used to confirm that its derivatives maintain stable binding conformations within receptor sites over extended periods. smolecule.com Similarly, simulations of 4-(Benzyl)benzylamine hydrochloride derivatives predicted a high affinity for 5-HT₂C receptors, identifying them as potential therapeutic candidates. vulcanchem.com
A typical MD simulation protocol involves several key steps:
System Setup: The molecule (e.g., this compound) is placed in a simulation box, often solvated with a water model like the simple point charge (SPC) model to mimic physiological conditions. nih.gov Ions are added to neutralize the system. nih.gov
Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure to reach a stable state.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the molecule and its interactions. nih.gov
Trajectory Analysis: The resulting trajectory is analyzed to extract key metrics that describe the system's dynamic behavior.
| MD Simulation Output | Description | Relevance to this compound |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure. It indicates the stability of the system. nih.gov | Assesses the conformational stability of this compound when bound to a target receptor. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. It highlights flexible regions of the molecule or protein. nih.gov | Identifies which parts of the this compound molecule are most flexible and dynamic. |
| Radius of Gyration (Rg) | Indicates the compactness of a protein-ligand complex over the course of the simulation. nih.gov | Evaluates how the binding of this compound affects the overall shape and compactness of a target protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and its environment (e.g., water or a receptor site) over time. nih.gov | Quantifies the crucial hydrogen bonding interactions involving the ammonium (B1175870) group and bromide ion with their surroundings. |
These analyses provide a dynamic picture of how this compound behaves, offering insights into its stability, flexibility, and interaction patterns at an atomic level. nih.gov
Computational Spectroscopy for Predictive and Interpretive Analysis
Computational spectroscopy has become an indispensable tool in chemical research, enabling the prediction and interpretation of spectroscopic data to elucidate molecular structures and properties. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate spectroscopic parameters for molecules like this compound. researchgate.netmdpi.com This predictive power is crucial for validating experimental findings and understanding the relationship between molecular structure and spectral features. nih.gov
The process involves optimizing the molecular geometry of the compound at a given level of theory and then performing calculations to predict its spectroscopic properties. nih.govacs.org These calculations can provide valuable data that complements experimental techniques like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. nih.govresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Structural Validation
The accurate prediction of NMR chemical shifts and vibrational frequencies is a cornerstone of computational structural validation. nih.gov By comparing calculated spectra with experimental data, researchers can confirm proposed structures, assign complex spectra, and analyze conformational equilibria in solution. nih.govscielo.br
NMR Chemical Shifts: Quantum mechanical calculation of NMR chemical shifts is a powerful method for solving complex stereochemical problems. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach used in combination with various DFT functionals to predict ¹H and ¹³C chemical shifts. scielo.brresearchgate.net
The choice of computational method is critical for accuracy. scielo.br Studies have shown that hybrid functionals like B3LYP and mPW1PW91, paired with appropriate basis sets such as 6-311+G(2d,p) or aug-cc-pVDZ, provide a good balance of precision and computational cost for nitrogen-containing molecules. scielo.br For flexible molecules, a conformational search is performed, and the chemical shifts are calculated for each stable conformer. nih.gov The resulting shifts can be Boltzmann-averaged based on their relative energies to provide a final predicted spectrum that can be compared directly with experimental results. nih.gov
| Computational Method/Approach | Description | Application |
|---|---|---|
| DFT Optimization | Finds the lowest energy (most stable) three-dimensional structure of the molecule. Methods like B3LYP/6-31G* are commonly used. nih.gov | Provides the foundational geometry for subsequent property calculations. |
| GIAO (Gauge-Independent Atomic Orbital) | A method for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. scielo.brresearchgate.net | Standard method for predicting ¹H and ¹³C NMR chemical shifts. |
| DFT Functionals (e.g., mPW1PW91, B3LYP, APFD) | Approximations used within DFT to describe electron exchange and correlation. The choice affects the accuracy of the calculated shifts. scielo.br | Used in combination with GIAO to compute the electronic structure needed for shift prediction. |
| DP4+ Probability | A statistical approach that compares calculated chemical shifts of various possible stereoisomers with experimental data to assign the correct structure with a confidence level. nih.gov | Used in stereochemical and conformational analysis to identify the most likely structure in solution. nih.gov |
Vibrational Frequencies: Theoretical calculations of vibrational frequencies are essential for assigning peaks in experimental IR and Raman spectra. researchgate.net The process typically starts with a geometry optimization followed by a frequency calculation at the same level of theory. researchgate.net These calculations yield a set of harmonic vibrational frequencies, which correspond to the fundamental modes of molecular motion. uni-goettingen.de
It is a common practice to apply empirical scaling factors to the calculated harmonic frequencies. This is done because theoretical models often overestimate vibrational frequencies due to the neglect of anharmonicity and imperfections in the computational method. The scaled frequencies generally show better agreement with experimental spectra. For instance, the vibrational modes involving the amine group (N-H stretching and bending) and the phenyl ring are particularly sensitive to the formation of the hydrobromide salt and can be analyzed to confirm protonation and ion association. researchgate.net
Supramolecular Interactions and Crystal Packing Theory
The solid-state structure of this compound is governed by the principles of crystal engineering and supramolecular chemistry, which focus on understanding and utilizing non-covalent intermolecular interactions to design new solids with desired properties. researchgate.net The arrangement of ions in the crystal lattice, known as crystal packing, is dictated by a hierarchy of interactions, including strong hydrogen bonds, and weaker C–H···π and van der Waals forces. researchgate.netmdpi-res.com
Analysis of the crystal structure of a closely related derivative, 3-benzylamino-4-hydroxypent-2-enoic acid lactone hydrobromide, reveals a monoclinic crystal system with space group P2₁. iucr.org This information provides a basis for understanding the probable packing arrangement in this compound itself.
| Crystal Data Parameter | Value (for 3-benzylamino-4-hydroxypent-2-enoic acid lactone hydrobromide) | Reference |
|---|---|---|
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁ | iucr.org |
| a (Å) | 6.612 | iucr.org |
| b (Å) | 10.824 | iucr.org |
| c (Å) | 9.054 | iucr.org |
| β (°) | 98.4 | iucr.org |
| Z (molecules per unit cell) | 2 | iucr.org |
The dominant interactions in the crystal packing of benzylammonium salts are strong hydrogen bonds. In this compound, the primary ammonium group (R-NH₃⁺) acts as a hydrogen bond donor, forming robust N–H···Br⁻ interactions with the bromide anions. iucr.org These interactions are fundamental building blocks, or "supramolecular synthons," that guide the assembly of the crystal lattice. researchgate.net
H···Br/Br···H contacts: Representing the crucial N–H···Br⁻ hydrogen bonds. iucr.org
H···H contacts: Typically comprising the largest portion of the surface, representing van der Waals interactions. iucr.orgacs.org
C···H/H···C contacts: Indicating the presence of weaker C–H···Br and C–H···π interactions, which further stabilize the three-dimensional structure. iucr.orgacs.org
These varied interactions, from strong hydrogen bonds to weak dispersion forces, collectively determine the final supramolecular architecture and the physicochemical properties of the crystalline solid. researchgate.netmdpi-res.com
Sophisticated Spectroscopic and Structural Characterization Techniques for Research on Benzylamine Hydrobromide
Single-Crystal X-ray Diffraction for Crystalline Structure Determination
While specific crystallographic data for Benzylamine (B48309) hydrobromide is not widely published, extensive studies on closely related derivatives, such as 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate, demonstrate the power of this technique. iucr.orgnih.gov For this derivative, single-crystal X-ray diffraction successfully elucidated the molecular structure, revealing the presence of two organic cations, two bromide anions, and one water molecule in the asymmetric unit. iucr.orgnih.gov
| Crystallographic Data for a Benzylamine Derivative | |
| Compound | 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate |
| Formula | C₁₄H₁₅N₂O⁺·Br⁻·0.5H₂O |
| Crystal System | Not specified in abstract |
| Key Interactions | N—H⋯Br hydrogen bonds, C—H⋯Br interactions, C—H⋯π interactions |
| Supramolecular Feature | Double chains extending parallel to researchgate.net |
This table presents data for a derivative of benzylamine hydrobromide, 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate, as a representative example of the detailed structural information obtainable from single-crystal X-ray diffraction studies. iucr.orgnih.gov
The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Single-crystal X-ray diffraction is crucial for identifying and characterizing these forces, particularly hydrogen bonds. In amine salts like this compound, the primary interactions involve the ammonium (B1175870) cation (C₆H₅CH₂NH₃⁺) and the bromide anion (Br⁻).
Studies on analogous structures confirm that strong N–H⋯Br hydrogen bonds are the major driving force in the crystal packing of such salts. researchgate.net In the case of 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate, X-ray analysis revealed that N—H⋯Br hydrogen bonds link the cations and anions directly. iucr.orgnih.gov Furthermore, weaker interactions, including C—H⋯Br and C—H⋯π interactions, contribute to the formation of extended supramolecular structures, such as double chains. iucr.org The analysis of these non-covalent interactions is critical for understanding the crystal's stability and physical properties. Hirshfeld surface analysis, a computational tool often used in conjunction with X-ray data, can quantify the contributions of different intermolecular contacts, showing high contributions from H⋯H and C⋯H/H⋯C short contacts in the benzylamine derivative. iucr.org
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. researchgate.net These different forms, or polymorphs, can exhibit significant variations in physical properties. The study of polymorphism is therefore of paramount importance, particularly in the pharmaceutical industry. researchgate.net
Conformational polymorphism occurs when the same molecule adopts different shapes in different crystal forms. researchgate.net High-resolution structure analysis methods like single-crystal X-ray diffraction are essential to resolve these subtle conformational differences. researchgate.net While a polymorphic screen for a related iodide salt did not reveal any alternative crystalline forms, the search for polymorphs, hydrates, or solvates is a standard part of chemical development. nih.gov The unique molecular environment within each crystal structure can influence the protonation state of an acid-base pair, meaning it is possible for the same pair to be ionized in one polymorph and non-ionized in another. acs.org Although no specific polymorphs of this compound have been detailed in the literature, the potential for their existence necessitates thorough screening and characterization by methods such as X-ray diffraction.
Intermolecular Interactions and Hydrogen Bonding Networks
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used for structure elucidation, quantification, and studying dynamic processes. magritek.com It is non-invasive and provides detailed information about the chemical environment of specific nuclei, such as ¹H and ¹³C. rsc.org
For this compound, standard 1D NMR spectra provide initial structural confirmation. The ¹H NMR spectrum typically shows signals for the aromatic protons of the phenyl group, the methylene (B1212753) (CH₂) protons, and the ammonium (NH₃⁺) protons. spectrabase.com The ¹³C NMR spectrum complements this by showing distinct signals for each unique carbon atom in the molecule. nih.gov
While 1D NMR is foundational, complex molecules can produce spectra with overlapping signals, making unambiguous assignments difficult. rsc.orgeuropeanpharmaceuticalreview.com Two-dimensional (2D) NMR spectroscopy addresses this challenge by spreading the signals across two frequency dimensions, revealing correlations between different nuclei. europeanpharmaceuticalreview.com
Common 2D NMR experiments include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals directly to the carbon atoms they are attached to. acs.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular skeleton. acs.org
These techniques would allow for the definitive assignment of every proton and carbon signal in the this compound spectrum, confirming its connectivity and structure in solution.
| Hypothetical 2D NMR Correlations for this compound | |
| Experiment | Expected Correlation |
| COSY | No significant correlations expected, as aromatic and methylene protons are not on adjacent carbons. |
| HSQC | Aromatic protons correlated to their respective aromatic carbons. Methylene (CH₂) protons correlated to the methylene carbon. |
| HMBC | Methylene (CH₂) protons correlated to the ipso-carbon of the phenyl ring. Aromatic protons correlated to neighboring aromatic carbons. |
NMR spectroscopy is an exceptionally powerful tool for monitoring chemical reactions in real-time. researchgate.netmagritek.com By acquiring spectra at regular intervals, researchers can track the consumption of reactants and the formation of products, providing quantitative data on reaction kinetics. magritek.com This approach offers deep mechanistic insights by identifying transient intermediates and determining reaction rates.
For instance, the formation of this compound from the reaction of Benzylamine with hydrobromic acid could be monitored using NMR. Researchers would observe the decrease in the intensity of the signals corresponding to the Benzylamine starting material and the simultaneous increase in the intensity of signals for the this compound product. Such kinetic studies are crucial for optimizing reaction conditions, including temperature, concentration, and catalysts. researchgate.netacs.org
While X-ray diffraction provides information on long-range order in crystals, solid-state NMR (ssNMR) spectroscopy offers complementary insights into the local chemical environment of atoms in the solid state. acs.org Because the signals in ssNMR are sensitive to factors like internuclear distances and molecular conformation, it is an excellent technique for studying polymorphism. researchgate.net
Different polymorphs of a compound will produce distinct ssNMR spectra, making it a valuable tool for identifying and quantifying different solid forms in a sample. Furthermore, ssNMR can be used to probe intermolecular interactions, such as hydrogen bonding, by analyzing changes in the chemical shifts of the involved nuclei. acs.org For this compound, ssNMR could be used to confirm the presence and nature of the N–H⋯Br hydrogen bonds in the crystalline state and to distinguish between potential polymorphs that might not be easily identifiable by other methods.
NMR for Reaction Monitoring and Mechanistic Insights
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Interrogation and Molecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for the structural elucidation of this compound. These techniques provide detailed information on the molecule's functional groups and the intermolecular forces at play, particularly the ionic interaction between the benzylammonium cation and the bromide anion. renishaw.comtanta.edu.eg The analysis relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, creating an absorption spectrum. tum.de Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light that interacts with molecular vibrations. ubbcluj.ro
In the solid state, this compound exists as a salt, formed by the protonation of the primary amine group of benzylamine by hydrobromic acid. This results in the formation of the benzylammonium cation (C₆H₅CH₂NH₃⁺) and the bromide anion (Br⁻). This protonation is the most significant feature observed in its vibrational spectrum when compared to that of free benzylamine.
Research on benzylamine and its interactions with bromide-containing salts provides insight into the expected spectral features. researchgate.net Free benzylamine exhibits two characteristic N-H stretching bands for its primary amine (-NH₂) group, typically found at approximately 3372 cm⁻¹ (asymmetric stretch) and 3303 cm⁻¹ (symmetric stretch). researchgate.net Upon formation of the benzylammonium hydrobromide salt, these bands disappear and are replaced by a broad, strong absorption band at a lower frequency, which is characteristic of the N-H stretching modes of a protonated amine (-NH₃⁺). This shift to a lower wavenumber (redshift) is a direct consequence of the strong N-H⁺···Br⁻ hydrogen bonding interactions within the crystal lattice. researchgate.net An IR spectrum of benzylamine mixed with a bromide salt showed the appearance of a new absorption peak at 3262 cm⁻¹, illustrating this interaction. researchgate.net
Other key features in the FTIR and Raman spectra of this compound include:
Aromatic C-H Stretching: Sharp bands typically observed above 3000 cm⁻¹.
Aliphatic C-H Stretching: Bands from the methylene (-CH₂-) group, usually appearing in the 2800-3000 cm⁻¹ region.
N-H Bending: Vibrations from the -NH₃⁺ group are found in the 1500-1600 cm⁻¹ region.
Aromatic C=C Stretching: Phenyl ring vibrations give rise to several bands in the 1450-1600 cm⁻¹ range.
The complementary nature of FTIR and Raman spectroscopy is crucial. While N-H and other polar group vibrations are typically strong in FTIR, the symmetric vibrations of non-polar bonds, such as the C=C bonds in the aromatic ring, are often more prominent in Raman spectra. tanta.edu.egtum.de Therefore, a combined analysis provides a more complete vibrational profile for unambiguous structural confirmation.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Benzylamine | Typical Wavenumber (cm⁻¹) in this compound | Notes |
|---|---|---|---|
| N-H Stretch (asymmetric) | ~3372 | Absent | Replaced by broad -NH₃⁺ stretching bands at lower frequencies due to protonation and hydrogen bonding with Br⁻. researchgate.net |
| N-H Stretch (symmetric) | ~3303 | Absent | |
| -NH₃⁺ Stretch | N/A | ~3200-2800 (Broad) | Characteristic of a protonated amine salt. |
| Aromatic C-H Stretch | >3000 | >3000 | Largely unaffected by salt formation. |
| Aliphatic C-H Stretch | ~2950-2850 | ~2950-2850 | Largely unaffected by salt formation. |
| -NH₃⁺ Bending | N/A | ~1600-1500 | Confirms the presence of the ammonium cation. |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | The phenyl ring structure remains intact. |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis in Synthetic Transformations
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the characterization of synthetic compounds like this compound. measurlabs.com Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million), which allows for the unambiguous determination of a compound's elemental composition and molecular formula. measurlabs.com
When this compound is analyzed by HRMS, typically using a soft ionization technique like electrospray ionization (ESI), it is the cationic part of the salt, the benzylammonium ion ([C₆H₅CH₂NH₃]⁺), that is detected. The bromide anion is not observed in positive-ion mode ESI. The exact mass of the benzylammonium cation is calculated from the sum of the most abundant isotopes of its constituent atoms (C₇H₁₀N⁺). nih.gov
The experimentally measured m/z value from HRMS is compared against the theoretical exact mass. A close match confirms the identity of the precursor ion and, by extension, the starting compound.
Beyond simple mass confirmation, tandem mass spectrometry (MS/MS) experiments provide invaluable structural information through controlled fragmentation of the precursor ion. In these experiments, the benzylammonium ion (m/z 108.0814) is isolated and subjected to collision-induced dissociation (CID). Studies on the fragmentation of protonated benzylamines consistently show a characteristic and dominant fragmentation pathway: the neutral loss of an ammonia (B1221849) molecule (NH₃). nih.govresearchgate.net
This fragmentation process can be represented as: [C₆H₅CH₂NH₃]⁺ → [C₇H₇]⁺ + NH₃
The resulting fragment ion, [C₇H₇]⁺, has a theoretical exact mass of 91.0548. This ion is well-known in mass spectrometry as the highly stable benzyl (B1604629) cation or its rearranged isomer, the tropylium (B1234903) cation. researchgate.net The appearance of a major peak at m/z 91.0548 in the MS/MS spectrum is a definitive diagnostic marker for the benzylamine core structure. This fragmentation is often the most significant process observed under low-energy CID conditions. nih.gov
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) | Description |
|---|---|---|---|
| Precursor Ion | [C₇H₁₀N]⁺ | 108.0813 | The protonated benzylamine (benzylammonium) cation observed in positive-mode ESI-MS. |
| Major Fragment Ion | [C₇H₇]⁺ | 91.0548 | Formed via the neutral loss of ammonia (NH₃) from the precursor ion; corresponds to the stable benzyl/tropylium cation. nih.gov |
Applications in Advanced Organic Synthesis and Materials Science Beyond Basic Reactivity
Role as a Precursor for Nitrogen-Containing Heterocycles
Benzylamine (B48309) hydrobromide is a key starting material in the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. chemimpex.comchemimpex.com Its utility stems from the benzylamine unit's ability to participate in cyclization reactions.
A notable application is in the preparation of isoquinolines through the Schlittler-Müller modification of the Pomeranz–Fritsch reaction, where benzylamine reacts with a glyoxal (B1671930) acetal. wikipedia.org This method is adaptable for producing various substituted isoquinolines. Furthermore, benzylamine and its derivatives are employed in metal-catalyzed reactions to form heterocycles. For instance, they are used in the copper or palladium-catalyzed synthesis of 2-aminobenzimidazoles via intramolecular C-N bond formation. scholaris.ca Research has also detailed its use in the synthesis of tetrazoles, where the benzylamine nitrogen can participate in electrocyclization with an azide (B81097) group to form the heterocyclic ring. scholaris.ca The synthesis of five-membered nitrogen heterocycles like pyrroles, imidazoles, and triazoles often utilizes primary amines such as benzylamine in multi-component or tandem reactions, sometimes under microwave irradiation to improve efficiency and yield. mdpi.comrsc.orgrsc.orgresearchgate.net
Table 1: Examples of Heterocycles Synthesized Using Benzylamine Derivatives
| Heterocycle Class | Synthetic Method | Catalyst/Reagent Example |
|---|---|---|
| Isoquinolines | Pomeranz–Fritsch (Schlittler-Müller mod.) | Glyoxal acetal |
| Benzimidazoles | Intramolecular C-N bond formation | Copper or Palladium salts |
| Tetrazoles | Electrocyclization | Azide anion |
Building Block for Complex Pharmaceutical Intermediates and Scaffolds
The structural motif of benzylamine is present in numerous biologically active molecules, making its hydrobromide salt a valuable intermediate in pharmaceutical synthesis. chemimpex.comsmolecule.com It serves as a foundational component for constructing more complex drug scaffolds, which are frameworks for developing new therapeutic agents. smolecule.comunife.it
Benzylamine is a documented intermediate in the industrial production of several established pharmaceuticals. wikipedia.org These include:
Alniditan : A treatment for migraines. wikipedia.org
Lacosamide : An anticonvulsant medication. wikipedia.org
Moxifloxacin : A broad-spectrum antibiotic. wikipedia.org
Nebivolol : A beta-blocker used for hypertension. wikipedia.org
Its role often involves acting as a "masked source of ammonia (B1221849)," where the benzyl (B1604629) group is introduced onto a molecule and later removed via hydrogenolysis, leaving a primary or secondary amine. wikipedia.org This strategy allows for precise, regiosepecific introduction of nitrogen. google.com Furthermore, benzylamine derivatives, such as 4-(Bromomethyl)benzylamine hydrobromide, are used as versatile building blocks for creating diverse compound libraries for drug discovery, including the synthesis of ferroptosis inhibitors and compounds targeting central nervous system disorders. smolecule.com
Synthetic Utility in Energetic Materials Precursor Synthesis
A highly specific and critical application of benzylamine is in the synthesis of precursors for advanced energetic materials. It is an essential reagent in the production of hexanitrohexaazaisowurtzitane (B163516) (HNIW), also known as CL-20, a powerful military explosive that surpasses older nitroamines like HMX and RDX in performance. wikipedia.org
The synthesis of CL-20 involves a multi-step process that begins with the condensation of benzylamine and glyoxal in an acidic medium, typically in acetonitrile (B52724) as a solvent. acs.orgethernet.edu.et This reaction forms the crucial cage-like precursor, hexabenzylhexaazaisowurtzitane (HBIW). wikipedia.orgacs.org Theoretical studies have highlighted the unique role of the benzyl group in facilitating the formation of the isowurtzitane cage structure, a reaction that fails with most other amines. acs.org
Cage Formation : Benzylamine reacts with glyoxal to form the HBIW cage structure. acs.org
Debenzylation : The six benzyl groups are subsequently removed from the HBIW molecule. This is typically achieved through hydrogenolysis, often using a palladium on carbon (Pd/C) catalyst. wikipedia.org
Nitration : The final step involves the nitration of the debenzylated cage to yield the final product, CL-20. acs.org
The use of benzylamine is so integral that alternative, "benzylamine-free" synthetic routes are an active area of research to address economic and environmental concerns associated with the traditional process.
Table 2: Key Steps in CL-20 Precursor Synthesis
| Step | Reactants | Product | Key Feature |
|---|---|---|---|
| 1. Cage Formation | Benzylamine, Glyoxal | Hexabenzylhexaazaisowurtzitane (HBIW) | Benzyl group is crucial for successful cage formation. acs.org |
| 2. Debenzylation | HBIW, Hydrogen | Debenzylated HBIW | Removal of protecting benzyl groups via hydrogenolysis. wikipedia.org |
Design and Synthesis of Ligands for Catalytic Systems
Benzylamine derivatives are utilized in the synthesis of specialized ligands for transition metal catalysis. These ligands are crucial for controlling the reactivity and selectivity of catalytic converters used in a wide range of organic transformations. The investigation of various ligands, such as 1,10-phenanthroline, has been shown to be effective in copper-catalyzed C-O cross-coupling reactions for the formation of benzoxazoles. scholaris.ca Benzylamine derivatives are also pivotal in creating ligands for Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds in the synthesis of complex organic molecules, including potential anticancer compounds. smolecule.com The electron-rich aromatic system within benzylamine-derived structures allows for fine-tuning of the electronic and steric properties of the ligand, which in turn modulates the activity and selectivity of the metallic center. smolecule.com
Applications in Polymer Chemistry and Functional Material Development
In the realm of materials science, this compound and its parent compound find use in the creation and modification of polymers and functional materials. Benzylamine hydrochloride, a closely related salt, acts as a curing agent in the production of epoxy resins. chemimpex.comchemimpex.com In this role, it facilitates the cross-linking of polymer chains, a process that significantly enhances the mechanical strength, durability, and thermal stability of the final material. chemimpex.comchemimpex.com
Benzylamine is also employed in the synthesis of functional porous materials. For example, it is used in the synthesis of cross-linked porous copolymer supports. chemicalbook.com These materials can be designed with specific surface properties for applications in catalysis or as solid supports for chemical reactions. Additionally, research into self-immolative polymers has demonstrated the use of benzylamine in creating end-group modifications. researchgate.net These smart polymers can release attached molecules, such as benzylamine itself, in response to a specific chemical trigger, showcasing its utility in developing advanced, responsive materials. researchgate.net
Chemical Probes for Biological System Interrogation (Focus on synthetic utility, not biological effect)
This compound serves as a synthetic tool for the construction of chemical probes, which are molecules designed to study and visualize biological processes. ncl.ac.uk The focus here is on its utility in the synthesis of these tools, rather than their ultimate biological effects.
Activity-based probes (ABPs) are a class of chemical probes that covalently bind to the active sites of specific enzymes. nih.gov Benzylamine is used as a building block in the multi-step synthesis of such probes. For example, it can be a component in the three-component Birum-Oleksyszyn reaction to create diarylphosphonate probes targeting serine proteases. frontiersin.org The synthesis can involve reacting an aldehyde, a carbamate (B1207046), and a triaryl phosphite, where the benzylamine moiety is incorporated into the final probe structure designed to enhance selectivity for the target enzyme. frontiersin.org
Furthermore, benzylamine is utilized in the synthesis of bivalent ligands designed as chemical probes for complex biological targets, such as G-protein coupled receptor heterodimers. nih.gov In these intricate syntheses, benzylamine can be used in the initial steps to construct key intermediates, for example, reacting with acetonedicarboxylic acid and tetrahydro-2,5-dimethoxyfuran to form N-benzylnortropinone, a precursor to a larger, more complex probe molecule. nih.gov Its role as a primary amine also allows it to be a key component in the synthesis of tag-free probes for photoaffinity labeling, where it can be converted into a diazirine-containing benzoic acid for subsequent attachment to a molecule of interest. researchgate.net
Future Research Directions and Unresolved Challenges
Development of Highly Selective and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient methods for synthesizing benzylamine (B48309) hydrobromide and its analogs is a paramount goal for future research. Current synthetic routes often involve harsh reaction conditions or the use of stoichiometric, toxic reagents. rsc.orgorganic-chemistry.orgwhiterose.ac.ukethz.ch Future efforts will likely focus on catalytic systems that offer high selectivity and atom economy.
Key areas of exploration include:
Green Chemistry Approaches: Investigating the use of water as a solvent, microwave-assisted synthesis, and ultrasound irradiation can lead to more sustainable and efficient reaction protocols. mdpi.comjksus.org The development of biocatalytic methods, employing enzymes for amide bond formation, also presents a promising avenue for "safer-by-design" synthesis. rsc.org
Advanced Catalytic Systems: The design of novel catalysts, including those based on earth-abundant metals like copper and nickel, is crucial for developing efficient C-N bond-forming reactions. organic-chemistry.orgthieme-connect.com Photocatalysis, utilizing light as a renewable energy source, is another area of intense interest for promoting reactions like amidation. beilstein-journals.org
Flow Chemistry: Continuous flow technologies offer advantages in terms of safety, scalability, and precise control over reaction parameters, making them an attractive platform for the synthesis of benzylamine derivatives. beilstein-journals.org
A comparative look at traditional versus emerging sustainable methods highlights the potential for significant improvements in yield and environmental impact.
| Synthetic Method | Typical Conditions | Advantages | Challenges | Relevant Research |
|---|---|---|---|---|
| Conventional Synthesis | Often requires harsh reagents, high temperatures, and organic solvents. | Well-established procedures. | Low atom economy, potential for hazardous waste. ethz.ch | ethz.chscispace.com |
| Microwave-Assisted Synthesis | Rapid heating in a sealed vessel. | Significantly reduced reaction times, often higher yields. mdpi.com | Specialized equipment required, scalability can be a concern. | mdpi.com |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Improved reaction rates and yields, can often be performed at room temperature. mdpi.com | Specialized equipment, potential for localized heating. | mdpi.com |
| Biocatalysis | Enzyme-catalyzed reactions in aqueous media. | High selectivity, mild reaction conditions, environmentally friendly. rsc.org | Enzyme stability and cost, substrate scope limitations. | rsc.org |
| Photocatalysis | Use of a photocatalyst and a light source. | Sustainable energy source, potential for novel reactivity. beilstein-journals.org | Catalyst design, quantum yield optimization. | beilstein-journals.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis. researchgate.netmi-6.co.jprjptonline.orgijnc.ir For benzylamine hydrobromide and its derivatives, these computational tools can significantly accelerate the discovery and optimization of new reactions and molecules.
Future applications of AI and ML in this area include:
Reaction Outcome Prediction: Machine learning models, trained on vast datasets of chemical reactions, can predict the products and yields of unknown reactions with increasing accuracy. researchgate.netnih.gov This can help chemists to prioritize experiments and avoid unproductive synthetic routes.
Retrosynthetic Analysis: AI-powered tools can suggest synthetic pathways for complex target molecules, breaking them down into simpler, commercially available starting materials.
De Novo Drug Design: Generative models can design novel this compound analogs with desired physicochemical and biological properties. tandfonline.com
The development of more accurate and interpretable ML models remains a key challenge. Overcoming biases in training datasets and improving the ability of models to generalize to new chemical spaces are active areas of research. nih.gov
Exploration of Novel Reactivity Profiles under Extreme Conditions or Nontraditional Media
Investigating the reactivity of this compound under non-conventional conditions can unlock new synthetic possibilities and provide deeper mechanistic insights.
Extreme Conditions: High-pressure or high-temperature reactions can alter reaction pathways and selectivities, potentially leading to the formation of novel products.
Nontraditional Media: The use of ionic liquids, deep eutectic solvents, or supercritical fluids as reaction media can influence solubility, reactivity, and product distribution in unique ways. Metal-free oxidations in ionic liquids have been explored for benzylamine derivatives. acs.org
These studies require specialized equipment and a thorough understanding of the physical and chemical properties of the reaction system under these unique conditions.
Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Studies
A detailed understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of reacting species, providing invaluable information about reaction intermediates and transition states. researchgate.net
Techniques that will be instrumental in studying this compound reactions include:
In-situ FTIR and Raman Spectroscopy: These techniques can provide information about the vibrational modes of molecules, allowing for the identification of functional groups and the tracking of their transformations during a reaction. researchgate.netnih.govacs.org
In-situ NMR Spectroscopy: NMR can provide detailed structural information about molecules in solution, making it a powerful tool for identifying intermediates and determining reaction kinetics.
In-situ Mass Spectrometry: This technique can be used to detect and identify reaction intermediates and products in real-time.
The data obtained from these in-situ studies can be used to validate and refine theoretical models of reaction mechanisms.
Computational Design of this compound Analogs with Tunable Properties
Computational chemistry plays a vital role in the rational design of new molecules with specific properties. For this compound, computational methods can be used to design analogs with enhanced biological activity, improved pharmacokinetic profiles, or tailored material properties. academie-sciences.frunimi.it
Key computational approaches include:
Molecular Docking: This technique can be used to predict the binding affinity of a molecule to a biological target, such as an enzyme or receptor. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be used to correlate the chemical structure of a molecule with its biological activity, allowing for the prediction of the activity of new analogs.
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure and properties of molecules, providing insights into their reactivity and stability. csic.es
The accuracy of these computational predictions is highly dependent on the quality of the theoretical models and the parameters used. Experimental validation of computational predictions is therefore essential.
Challenges in Scalable Synthesis and Process Optimization for Industrial Applications
Translating a laboratory-scale synthesis to an industrial process presents a unique set of challenges. For this compound and its derivatives to find widespread application, robust and scalable synthetic routes are essential. sci-hub.se
Key challenges include:
Cost-Effectiveness: The cost of starting materials, reagents, and catalysts is a major consideration for industrial-scale synthesis.
Process Safety: The potential hazards associated with the reaction, such as exotherms or the use of flammable or toxic materials, must be carefully managed.
Purification: The development of efficient and scalable purification methods is crucial for obtaining high-purity products.
Waste Management: Minimizing waste and developing environmentally friendly disposal methods are important considerations for sustainable industrial processes.
Addressing these challenges will require close collaboration between academic researchers and industrial chemists to develop processes that are not only efficient and high-yielding but also safe, cost-effective, and environmentally responsible.
Q & A
Q. How can researchers optimize the synthesis yield of benzylamine hydrobromide under varying reaction conditions?
Methodological Answer: Synthesis optimization requires systematic variation of parameters such as reagent stoichiometry, temperature, and reaction time. For example, in the alkylation of ammonia with benzyl chloride, stepwise addition of reagents and temperature control (e.g., maintaining 15–25°C) can improve yields. Evidence from synthesis protocols shows that using 28% aqueous ammonia and controlling reaction phases (aqueous NaOH and ether) achieved a 60.7% yield of benzylamine, while analogous methods for N-methyl derivatives yielded 75% purity .
Key Variables Table:
| Parameter | Example Conditions | Yield/Purity Outcome |
|---|---|---|
| Reagent (Amine) | 28% NH₃ vs. 25% CH₃NH₂ | 60.7% vs. 75% purity |
| Temperature | 15–25°C vs. 0–10°C | Higher stability, fewer byproducts |
| Solvent System | Aqueous NaOH + Et₂O | Phase separation efficiency |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for structural validation, particularly for detecting discrepancies in aromatic proton environments or hydrogen bonding. For instance, advanced intermediates of benzylamine derivatives showed unexpected NMR shifts due to intramolecular imine formation, necessitating 2D NMR (COSY, HSQC) for resolution . X-ray diffraction (XRD) is recommended for crystallographic confirmation, as demonstrated in perovskite studies where layered structures were verified via XRD .
Advanced Research Questions
Q. How does halogen composition in this compound derivatives influence their optoelectronic properties in perovskite solar cells?
Methodological Answer: Halogen tuning (e.g., Br/Cl ratio) in 2D perovskites (e.g., R₂PbBr₄₋ₓClₓ, R = benzylamine) modifies bandgap and emission profiles. For example, R₂PbBr₂Cl₂ exhibits broadband white-light emission due to synergistic effects between free excitons (FEs) and self-trapped excitons (STEs). Researchers should use UV-Vis spectroscopy and photoluminescence (PL) mapping to correlate halogen content with emission spectra .
Optoelectronic Tuning Table:
| Halogen Ratio (Br:Cl) | Emission Range (nm) | Application Relevance |
|---|---|---|
| 4:0 | 450–600 | Narrowband blue-green light |
| 2:2 | 400–800 | Broadband white light |
Q. What methodologies resolve contradictions in reported structural or functional data for this compound derivatives?
Methodological Answer: Discrepancies in NMR data (e.g., harmalidine intermediates vs. natural products) require cross-validation using high-resolution mass spectrometry (HRMS) and computational modeling (DFT). For QSAR studies, linear regression analysis of van der Waals volumes (Vw) against binding affinities can resolve inconsistencies in para-substituted benzylamine analogues .
Q. How can vapor-liquid equilibrium (VLE) studies inform CO₂ capture applications using this compound solutions?
Methodological Answer: VLE experiments with benzylamine/CO₂ systems, modeled via ENRTL equations, quantify thermodynamic parameters like Henry’s constants. Researchers should use gravimetric analysis or gas chromatography to measure CO₂ solubility under controlled pressures and temperatures (e.g., 25–50°C) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the catalytic role of this compound in gold(I)-mediated reactions?
Methodological Answer: Contradictions in catalytic outcomes (e.g., dimerization vs. cyclization) may arise from ligand effects or solvent polarity. Controlled experiments with additives (e.g., 4-tert-butylpyridine) and kinetic profiling (e.g., time-resolved IR spectroscopy) can isolate variables. For example, allylamine vs. benzylamine substrates showed divergent reaction pathways under identical Au(I) catalysis conditions .
Methodological Resources
- Synthesis Protocols: Refer to alkylation methods in U.S. Patent 2,608,584 for scalable production .
- Solar Cell Applications: Use Xi’an p-OLED-sourced this compound (99.9% purity) for reproducible perovskite layer fabrication .
- QSAR Modeling: Employ van der Waals volume (Vw) scaling to correlate substituent effects with MAO-A binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
